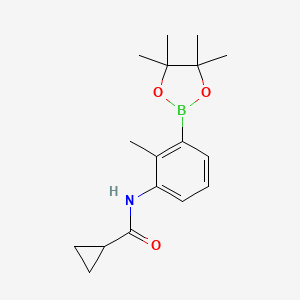

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO3/c1-11-13(18-21-16(2,3)17(4,5)22-18)7-6-8-14(11)19-15(20)12-9-10-12/h6-8,12H,9-10H2,1-5H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTGHGYPJZUIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C3CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation Reaction

The primary synthetic method to prepare N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling process introduces the boronate ester moiety onto the aromatic ring.

- Starting Materials: Typically, an aryl halide precursor such as a brominated or iodinated 2-methylphenylcyclopropanecarboxamide.

- Catalyst: Palladium complexes such as Pd(dppf)Cl₂ are commonly employed.

- Boron Source: Bis(pinacolato)diboron (B₂pin₂) is used to introduce the dioxaborolane group.

- Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to facilitate the reaction.

- Solvent: Anhydrous tetrahydrofuran (THF) or dioxane under an inert atmosphere (argon or nitrogen).

- Temperature: Typically heated to 80–90 °C for several hours (e.g., 4 hours).

| Component | Amount / Equiv. | Notes |

|---|---|---|

| Aryl halide precursor | 1 equiv | e.g., 2-methyl-3-bromophenylcyclopropanecarboxamide |

| Bis(pinacolato)diboron | 1.2–1.5 equiv | Boron source |

| Pd(dppf)Cl₂ | 0.05–0.2 equiv | Palladium catalyst |

| Cs₂CO₃ or K₂CO₃ | 2 equiv | Base |

| Solvent (THF or dioxane) | Sufficient to dissolve | Anhydrous, inert atmosphere |

| Temperature | 80–90 °C | Reaction time ~4 hours |

After the reaction, the mixture is typically cooled, diluted with an organic solvent such as dichloromethane, filtered through Celite to remove catalyst residues, and purified by flash chromatography to isolate the pure product.

Alternative Synthetic Approaches

While the Miyaura borylation is the most common method, other synthetic strategies may involve:

- Direct Amidation: Coupling of 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine with cyclopropanecarboxylic acid derivatives using coupling agents like EDC or DCC.

- Sequential Functionalization: Starting from a boronate ester-substituted aniline, followed by amide bond formation with cyclopropanecarboxylic acid or its activated derivatives.

However, these methods are less commonly reported and typically less efficient compared to the palladium-catalyzed borylation route.

Preparation Data Tables

Stock Solution Preparation (Example)

| Amount of Compound (mg) | Concentration (mM) | Volume of Solvent (mL) |

|---|---|---|

| 1 | 1 | 3.4824 |

| 5 | 1 | 17.4118 |

| 10 | 1 | 34.8236 |

| 1 | 5 | 0.6965 |

| 5 | 5 | 3.4824 |

| 10 | 5 | 6.9647 |

| 1 | 10 | 0.3482 |

| 5 | 10 | 1.7412 |

| 10 | 10 | 3.4824 |

Note: Solvent typically DMSO or other suitable solvents; storage conditions affect stability (e.g., -80 °C for 6 months).

Summary of Key Research Findings

- The palladium-catalyzed Miyaura borylation is the most effective and widely used method for synthesizing this compound, providing good yields (typically >70%) under mild conditions.

- Reaction parameters such as catalyst type, base, solvent, and temperature are critical to optimizing yield and purity.

- Post-reaction purification is commonly achieved via flash chromatography.

- The compound’s stability and solubility profiles require careful handling, especially for preparation of stock solutions for biological or synthetic applications.

- Industrial production would focus on process intensification and cost reduction while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and suitable bases for Suzuki-Miyaura coupling.

Major Products

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Substitution: Biaryl compounds.

Scientific Research Applications

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.

Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The cyclopropane carboxamide moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide

- CAS No.: 1031747-40-6

- Molecular Formula: C₁₆H₂₂BNO₃

- Molecular Weight : 287.167 g/mol

- Key Features : Contains a cyclopropanecarboxamide group attached to a meta-substituted phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This structure is critical for applications in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry .

Comparison with Structural Analogs

Positional Isomers

Example Compound :

- Name : N-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide

- CAS No.: 1610679-32-7

- Molecular Formula: C₁₇H₂₄BNO₃

- Molecular Weight : 301.1884 g/mol

- Key Differences :

- Substituent Position : Boronate ester is para to the methyl group (position 4) vs. meta (position 3) in the target compound.

- Impact : Positional isomerism affects electronic properties and steric hindrance, influencing reactivity in cross-coupling reactions. Para-substitution may enhance conjugation, while meta-substitution offers distinct steric environments .

Carboxamide Group Modifications

Example Compound :

- Name : N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide

- CAS No.: 799293-93-9

- Molecular Formula: C₁₈H₂₆BNO₃

- Molecular Weight : 315.22 g/mol

- Key Differences: Ring Size: Cyclopentane replaces cyclopropane in the carboxamide group.

Functional Group Replacements

Example Compound :

- Name : N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide

- CAS No.: 1260151-60-7

- Molecular Formula: C₁₅H₂₁BNO₄S

- Molecular Weight : 322.15 g/mol

- Key Differences :

Halogen-Substituted Derivatives

Example Compound :

- Name : N-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide

- CAS No.: 2246875-71-6

- Molecular Formula: C₁₆H₂₃BFNO₃

- Molecular Weight : 307.17 g/mol

- Key Differences :

Commercial Availability and Pricing

Biological Activity

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C15H22BNO3

- Molecular Weight : 273.15 g/mol

- CAS Number : Not explicitly listed but related compounds have CAS numbers indicating similar structures.

Research indicates that compounds with similar structural motifs often exhibit inhibitory activity against various kinases. Specifically, the presence of a dioxaborolane moiety is associated with enhanced interactions with biological targets such as kinases involved in cell signaling pathways.

1. Kinase Inhibition

Studies have shown that derivatives of cyclopropanecarboxamides can act as potent inhibitors of Glycogen Synthase Kinase 3 Beta (GSK-3β), a key player in numerous cellular processes including inflammation and neurodegeneration. For instance:

- GSK-3β Inhibition : Compounds structurally similar to this compound have demonstrated IC50 values in the low nanomolar range (e.g., 8 nM) indicating strong inhibitory potential .

2. Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by reducing pro-inflammatory cytokines and nitric oxide production in cellular models. For example:

- Cell Line Studies : In BV-2 microglial cells stimulated with lipopolysaccharide (LPS), compounds with similar structures significantly reduced levels of inflammatory markers such as IL-6 and TNF-alpha .

Case Study 1: Neuroprotective Effects

A study involving a series of GSK-3β inhibitors revealed that one analog showed neuroprotective effects in models of tau hyperphosphorylation. The compound prevented neuronal cell death and maintained cell viability at concentrations up to 10 µM .

Case Study 2: Metabolic Stability

In metabolic stability assays using mouse liver microsomes, compounds similar to this compound exhibited high stability over time, indicating potential for further development in therapeutic applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H22BNO3 |

| Molecular Weight | 273.15 g/mol |

| GSK-3β IC50 | ~8 nM |

| Anti-inflammatory Activity | Reduced IL-6 and TNF-alpha levels |

| Metabolic Stability | High stability in liver microsomes |

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) to couple the boronic ester moiety with halogenated aryl precursors . Key steps include:

- GP5 protocol : Employing precursors like N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)cyclopropanecarboxamide (as in ), followed by purification via HPLC or flash chromatography .

- Reaction monitoring : Use TLC or HPLC to track progress, ensuring boronic ester stability under anhydrous conditions .

Q. How can structural integrity and purity be validated?

- NMR spectroscopy : Analyze ¹H/¹³C spectra to confirm substituent positions (e.g., aromatic protons, cyclopropane carboxamide signals) .

- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) for exact mass confirmation .

- X-ray crystallography : Refine crystal structures using SHELXL ( ) to resolve bond angles and torsional strain in the cyclopropane ring .

Q. What are critical handling considerations for this compound?

The boronic ester group is moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C and use anhydrous solvents during reactions to prevent hydrolysis .

Advanced Research Questions

Q. How to resolve discrepancies between DFT-calculated and experimental molecular geometries?

- Cross-validation : Compare X-ray crystallographic data (e.g., bond lengths, dihedral angles) with DFT-optimized structures (e.g., B3LYP/6-31G* basis sets) . Adjust computational parameters (solvent models, dispersion corrections) to align with experimental conditions .

- Iterative refinement : Use software like SHELXL to account for disorder or twinning in crystal structures .

Q. How to design kinetic assays for evaluating enzyme inhibition (e.g., GSK-3β)?

- Enzyme systems : Use Promega Kinase Enzyme Systems (ATP concentration: 10 µM) under standardized buffer conditions (pH 7.5, 25°C) .

- Dose-response curves : Test compound concentrations from 1 nM to 100 µM, measuring IC₅₀ values via luminescence or fluorescence assays .

- Controls : Include staurosporine (positive control) and DMSO vehicle (negative control) .

Q. How to optimize the cyclopropane carboxamide introduction step?

- Catalyst screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos to improve coupling efficiency .

- Solvent effects : Compare DMF, THF, and toluene for reaction yield and byproduct formation .

- Temperature gradients : Perform reactions at 60–100°C to balance reaction rate and boronic ester stability .

Q. How to refine crystal structures with twinning or disorder?

- SHELXL workflow : Use TWIN/BASF commands to model twinning fractions and apply restraints for disordered regions (e.g., tetramethyl groups) .

- Validation tools : Check R₁/Rfree values and electron density maps (e.g., Fo-Fc maps) for unresolved peaks .

Contradiction Analysis in Research

- Unexpected NMR peaks : If additional signals arise, check for boronic ester hydrolysis (δ ~3–5 ppm for B-OH) or cyclopropane ring opening .

- Low enzyme inhibition activity : Re-evaluate steric effects of the 2-methyl group using molecular docking (e.g., AutoDock Vina) to assess binding pocket compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.